molecular formula C6H4ClN3O B12312408 2-Azido-5-chlorophenol

2-Azido-5-chlorophenol

Cat. No.: B12312408
M. Wt: 169.57 g/mol
InChI Key: XCUNGNGSVXZPIG-UHFFFAOYSA-N
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Description

2-Azido-5-chlorophenol is an organic compound characterized by the presence of an azido group (-N₃) and a chlorophenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azido-5-chlorophenol typically involves the introduction of the azido group to a chlorophenol precursor. One common method is the nucleophilic substitution reaction where sodium azide (NaN₃) is used to replace a leaving group, such as a halide, on the chlorophenol. The reaction is usually carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN) under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Safety measures are crucial due to the potentially explosive nature of azides .

Chemical Reactions Analysis

Types of Reactions

2-Azido-5-chlorophenol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN₃) in DMSO or CH₃CN.

    Reduction: Lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas.

    Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.

Major Products

    Substitution: Formation of azido derivatives.

    Reduction: Formation of amines.

    Cycloaddition: Formation of triazoles.

Mechanism of Action

The mechanism of action of 2-Azido-5-chlorophenol largely depends on the specific reactions it undergoes. In click chemistry, for example, the azido group reacts with alkynes to form stable triazole rings via a copper-catalyzed cycloaddition. This reaction is highly specific and efficient, making it valuable for various applications .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C6H4ClN3O

Molecular Weight

169.57 g/mol

IUPAC Name

2-azido-5-chlorophenol

InChI

InChI=1S/C6H4ClN3O/c7-4-1-2-5(9-10-8)6(11)3-4/h1-3,11H

InChI Key

XCUNGNGSVXZPIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)O)N=[N+]=[N-]

Origin of Product

United States

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